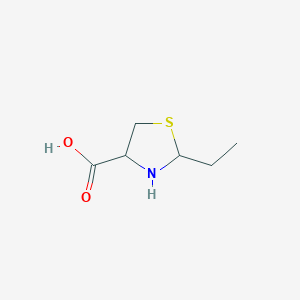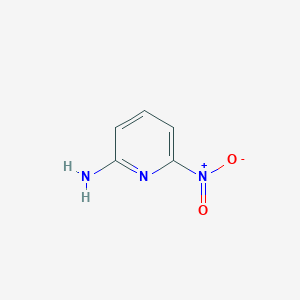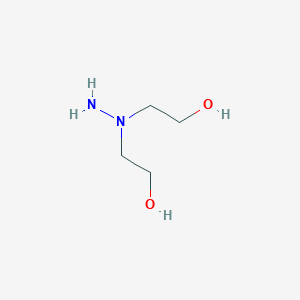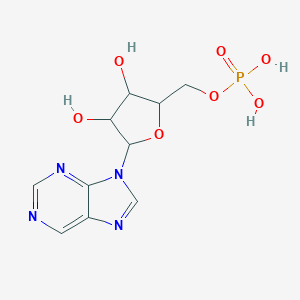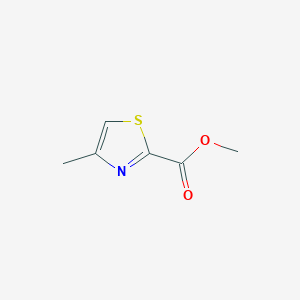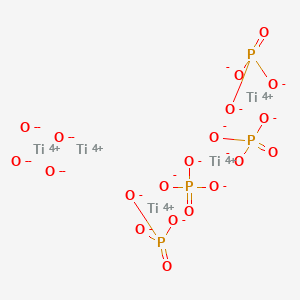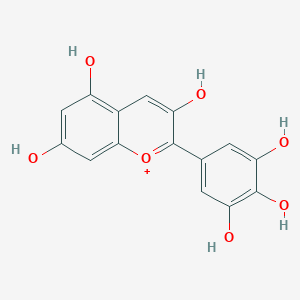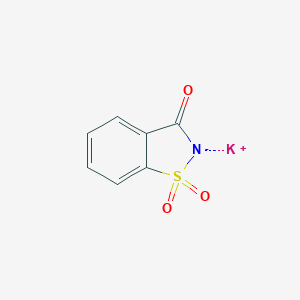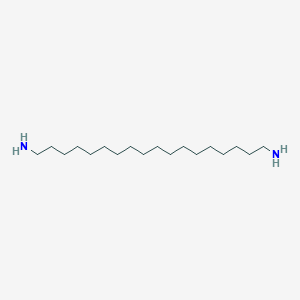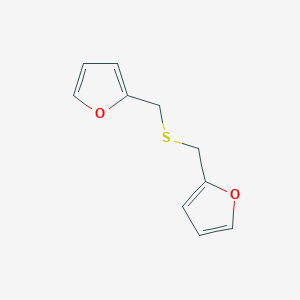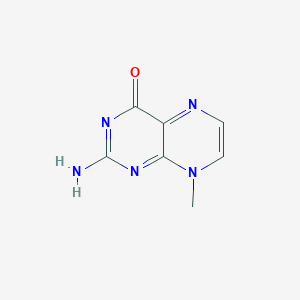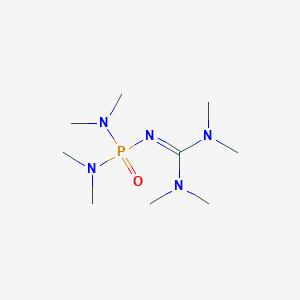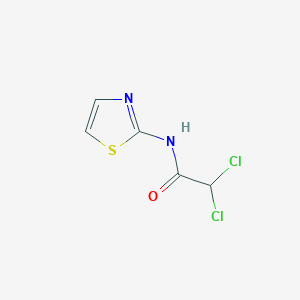
2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide, also known as Dazomet, is a potent fungicide and soil sterilant that has been widely used in agriculture and horticulture. It is a white crystalline powder that is soluble in water and has a molecular weight of 233.07 g/mol. Dazomet is known for its ability to control a wide range of soil-borne fungi and nematodes, making it an important tool for crop protection.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide is not fully understood, but it is thought to involve the release of toxic gases, such as methyl isothiocyanate (MITC), upon contact with moisture in the soil. MITC is a potent fumigant that can penetrate soil pores and kill soil-borne pathogens. In addition, 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide has been shown to stimulate the growth of beneficial microorganisms in the soil, which can help to suppress pathogenic organisms.
Biochemische Und Physiologische Effekte
2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide has been shown to have minimal toxicity to mammals, birds, and fish. However, it can be toxic to bees and other pollinators if not used properly. In addition, 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide can cause skin and eye irritation and should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, making it accessible to researchers with limited budgets. In addition, 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide is effective against a wide range of soil-borne pathogens, making it a useful tool for studying plant-microbe interactions. However, 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide can be difficult to handle and requires specialized equipment for fumigation experiments.
Zukünftige Richtungen
There are several areas of research that could benefit from further study of 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide. One area of interest is the potential for 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide to be used in combination with other fungicides and nematicides to improve efficacy and reduce the risk of resistance. In addition, more research is needed to understand the long-term effects of 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide on soil health and microbial communities. Finally, there is a need for alternative methods of soil sterilization that are more sustainable and environmentally friendly than chemical fumigation.
Synthesemethoden
2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide can be synthesized by the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a base such as pyridine. The resulting product is then treated with hydrochloric acid to yield the final product. The synthesis of 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide is relatively simple and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide has been extensively studied for its efficacy in controlling soil-borne pathogens. It has been shown to be effective against a wide range of fungi, including Fusarium, Rhizoctonia, and Pythium. In addition, 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide has been shown to have nematicidal properties, making it useful for controlling plant-parasitic nematodes.
Eigenschaften
CAS-Nummer |
13667-37-3 |
|---|---|
Produktname |
2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide |
Molekularformel |
C5H4Cl2N2OS |
Molekulargewicht |
211.07 g/mol |
IUPAC-Name |
2,2-dichloro-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C5H4Cl2N2OS/c6-3(7)4(10)9-5-8-1-2-11-5/h1-3H,(H,8,9,10) |
InChI-Schlüssel |
FUQXYHJECTWVJI-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)NC(=O)C(Cl)Cl |
Kanonische SMILES |
C1=CSC(=N1)NC(=O)C(Cl)Cl |
Andere CAS-Nummern |
13667-37-3 |
Synonyme |
2,2-dichloro-N-(1,3-thiazol-2-yl)acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



